molecular formula C11H16O2 B13769050 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one CAS No. 54312-53-7

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one

Cat. No.: B13769050
CAS No.: 54312-53-7
M. Wt: 180.24 g/mol
InChI Key: ZRGYFESQUKRYNR-UHFFFAOYSA-N
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Description

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one is an organic compound with a complex structure. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the chromene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the functional groups involved, but may include the use of acids, bases, or other catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Potential therapeutic applications are being explored, including its use as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl)- share structural similarities.

    Chromenes: Other chromene derivatives with different substituents can exhibit similar properties.

Uniqueness

What sets 6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

54312-53-7

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

6-methyl-3-methylidene-4a,5,6,7,8,8a-hexahydro-4H-chromen-2-one

InChI

InChI=1S/C11H16O2/c1-7-3-4-10-9(5-7)6-8(2)11(12)13-10/h7,9-10H,2-6H2,1H3

InChI Key

ZRGYFESQUKRYNR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)CC(=C)C(=O)O2

Origin of Product

United States

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